molecular formula C8H6ClN3O B3226450 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde CAS No. 1255939-60-6

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

Cat. No.: B3226450
CAS No.: 1255939-60-6
M. Wt: 195.60 g/mol
InChI Key: ARUMSGJVFWJPHW-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde (CAS: 1255939-60-6) is a heterocyclic compound featuring a pyrrolopyrimidine core substituted with a chlorine atom at position 4, a methyl group at position 5, and an aldehyde functional group at position 7 (). The pyrrolo[3,2-d]pyrimidine scaffold is structurally analogous to purine bases, making derivatives of this class biologically relevant, particularly in medicinal chemistry. The aldehyde group at position 7 enhances reactivity, enabling its use as a key intermediate in synthesizing more complex molecules, such as kinase inhibitors or nucleoside analogs ().

Safety protocols for handling this compound emphasize avoiding direct contact with skin/eyes and inhalation due to its hazardous nature ().

Properties

IUPAC Name

4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-12-2-5(3-13)6-7(12)8(9)11-4-10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUMSGJVFWJPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=NC=N2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177220
Record name 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255939-60-6
Record name 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255939-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Hydroxycyclohexane-1-sulfonyl chloride is an organic compound with significant potential in various biological applications due to its unique sulfonyl chloride functional group. This compound, with the molecular formula C6H11ClO3S, exhibits a range of biological activities primarily through its reactivity with nucleophiles.

  • Molecular Weight : 198.67 g/mol
  • Functional Groups : Hydroxyl group (-OH) and sulfonyl chloride group (-SO2Cl)

The primary mechanism of action for 2-Hydroxycyclohexane-1-sulfonyl chloride involves its electrophilic sulfonyl chloride group, which readily reacts with nucleophiles. These reactions lead to the formation of various derivatives, including:

  • Sulfonamides : Formed through reaction with amines.
  • Sulfonates : Resulting from reactions with alcohols.
  • Sulfonothioates : Produced when reacting with thiols.

This reactivity is crucial for its applications in medicinal chemistry, particularly in drug development and biomolecule modification.

Medicinal Chemistry

2-Hydroxycyclohexane-1-sulfonyl chloride serves as an important intermediate in the synthesis of sulfonamide-based pharmaceuticals. Its ability to form stable covalent bonds with biological macromolecules makes it a valuable tool in drug design.

Protein Modification

The compound is utilized in the modification of proteins and peptides through sulfonylation reactions. This modification can enhance the biological activity or stability of therapeutic proteins.

Study on Antimicrobial Activity

Research has indicated that compounds derived from 2-Hydroxycyclohexane-1-sulfonyl chloride exhibit antimicrobial properties. A study demonstrated that sulfonamide derivatives showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections.

Toxicological Analysis

A comprehensive toxicological assessment revealed that derivatives of 2-Hydroxycyclohexane-1-sulfonyl chloride possess low cytotoxicity in vitro. This finding supports its safety profile for potential therapeutic applications.

Data Table: Biological Activity Overview

Activity Description Reference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Protein ModificationEnhances stability and activity of therapeutic proteins
CytotoxicityLow cytotoxicity in vitro

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity, solubility, and biological activity of pyrrolopyrimidine derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Functional Group Molecular Weight Key Properties
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde () Cl (C4), CH₃ (C5) Aldehyde (C7) 209.63 g/mol High reactivity for nucleophilic additions; intermediate in drug synthesis.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde () Cl (C4) Aldehyde (C5) 195.60 g/mol Lacks methyl group; altered electronic properties due to positional isomerism.
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () Cl (C4), CH₃ (C5) Ester (C7) 239.66 g/mol Reduced reactivity compared to aldehyde; improved stability.
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid () Cl (C4), isopropyl (C7) Carboxylic acid (C5) 239.66 g/mol Increased steric bulk; acidic proton enables salt formation.
7-Bromo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde () Br (C7), CH₃ (C5) Aldehyde (C6) 256.06 g/mol Bromine substitution enhances electrophilicity; potential cross-coupling utility.
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde () Cl (C4), CH₃ (C2, C7) Aldehyde (C5) 209.63 g/mol Dual methyl groups increase hydrophobicity; altered ring puckering ().

Key Observations

Positional Isomerism: The numbering of the pyrrolopyrimidine ring system ([2,3-d] vs. For example, the aldehyde group in the target compound (C7 in [3,2-d]) vs. C5 in [2,3-d] derivatives () leads to distinct reactivity profiles.

Functional Group Effects :

  • Aldehydes () are highly reactive toward nucleophiles (e.g., amines, hydrazines), making them versatile intermediates.
  • Carboxylic acids () enable salt formation or conjugation via amide bonds, while esters () offer hydrolytic stability.

Substituent Effects :

  • Methyl groups () enhance lipophilicity and steric hindrance, influencing binding affinity in biological targets.
  • Halogen substituents (Cl, Br) modulate electronic properties; bromine’s larger atomic radius facilitates participation in Suzuki-Miyaura couplings ().

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves:

Chlorination : Starting from a pyrrolo-pyrimidine core, chlorination at the 4-position is achieved using POCl₃ or PCl₅ under reflux .

Aldehyde Introduction : The 7-carbaldehyde group is introduced via formylation, such as Vilsmeier-Haack conditions (POCl₃/DMF) .

  • Characterization : Intermediates are validated using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, the aldehyde proton appears as a singlet near δ 10.3 ppm in ¹H NMR, and HRMS confirms the molecular ion peak .

Q. How is the purity and structural integrity of this compound assessed in academic settings?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC or TLC with UV detection ensures purity (>95%).
  • Spectroscopy : FT-IR confirms functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹).
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves ambiguous stereochemistry or tautomeric forms .

Q. What are the common substitution reactions at the 4-chloro position?

  • Methodological Answer : The chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For example:

  • Amination : React with primary/secondary amines in isopropanol with catalytic HCl, refluxed for 12–48 hours .
  • Optimization : Microwave-assisted synthesis (100–150°C, 30–60 min) improves yields for sterically hindered amines .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting kinase inhibition?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., EGFR or VEGFR2). Focus on hydrogen bonding between the aldehyde/chloro groups and catalytic lysine/aspartate residues .
  • MD Simulations : Assess binding stability (10–50 ns simulations) to prioritize derivatives for synthesis .

Q. What strategies resolve low yields in the formylation step during synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with NMP to reduce side reactions.
  • Temperature Control : Maintain 0–5°C during formylation to prevent over-oxidation .
  • Alternative Reagents : Use dichloromethyl methyl ether (DCMME) for milder conditions .

Q. How are tautomeric forms of the pyrrolo-pyrimidine core characterized, and how do they affect reactivity?

  • Methodological Answer :

  • Tautomer Identification : ¹H-¹⁵N HMBC NMR distinguishes between 5H and 7H tautomers via N-H coupling patterns.
  • Impact on Reactivity : The 5H tautomer (methyl at N5) stabilizes the ring for SNAr, while the 7H form may favor aldehyde conjugation .

Q. What analytical methods differentiate regioisomers in substituted pyrrolo-pyrimidine derivatives?

  • Methodological Answer :

  • NOESY NMR : Correlates spatial proximity of substituents (e.g., methyl at C5 vs. C7).
  • LC-MS/MS Fragmentation : Distinct fragmentation patterns (e.g., loss of CHO vs. Cl) confirm regiochemistry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of similar pyrrolo-pyrimidine analogs?

  • Methodological Answer :

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays).
  • Structural Validation : Re-examine compound purity and tautomeric states, which can alter binding affinities .
  • Meta-Analysis : Use cheminformatics tools (e.g., ChEMBL) to normalize data across studies .

Tables

Table 1 : Key Spectral Data for this compound

Technique Key Signals Reference
¹H NMR (DMSO-<i>d</i>₆)δ 10.31 (s, CHO), 8.81 (s, H-2), 6.27 (s, CH₂)
¹³C NMRδ 183.8 (CHO), 152.8 (C-2), 74.0 (CH₂)
HRMS[M+H]⁺: 368.1568 (C₁₇H₂₆ClN₃O₂Si)

Table 2 : Reaction Optimization for SNAr at C4

Condition Yield (%) Notes
Isopropanol/HCl, 12 h reflux27–86Standard for amines
Microwave, 150°C, 30 min85–94High efficiency for bulky amines

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde

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